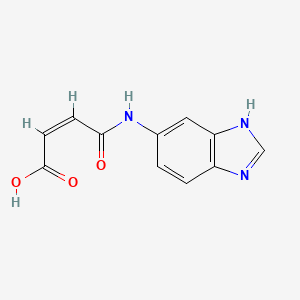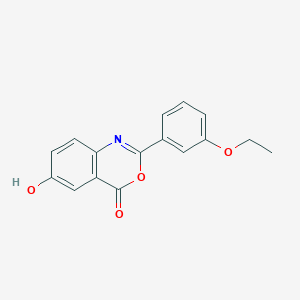
2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one
Descripción general
Descripción
2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one, also known as PPARγ agonist, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is through the activation of this compoundγ receptors. This compoundγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of this compoundγ by this compound results in increased insulin sensitivity, decreased insulin resistance, and improved glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor properties by inducing apoptosis in cancer cells. In addition, this compound has been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its ability to selectively activate this compoundγ receptors. This compound has a high affinity for this compoundγ receptors, making it a potent agonist. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
Direcciones Futuras
There are various future directions for the research on 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one. One potential direction is the development of new drugs for the treatment of type 2 diabetes. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the investigation of the anti-tumor properties of this compound. Studies have shown that this compound induces apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. Finally, further research is needed to investigate the potential toxic effects of this compound and to determine its safety for human use.
Aplicaciones Científicas De Investigación
2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ agonists have been extensively studied for their potential therapeutic benefits in various diseases. One of the most significant applications of this compound is in the treatment of type 2 diabetes. This compound has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
Propiedades
IUPAC Name |
(5Z)-2-amino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-6-19-10-5-4-9(7-11(10)18-2)8-12-13(17)16-14(15)20-12/h4-5,7-8H,3,6H2,1-2H3,(H2,15,16,17)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZDYJVQAIQAQT-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-fluorophenyl)-N-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4650669.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B4650673.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4650694.png)
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4650699.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4650704.png)

![8-chloro-1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4650718.png)
![1-{[6-(isopropylthio)hexyl]oxy}-3-phenoxybenzene](/img/structure/B4650721.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4650724.png)



![N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B4650747.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B4650756.png)